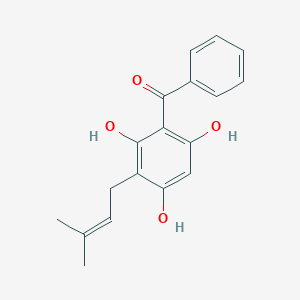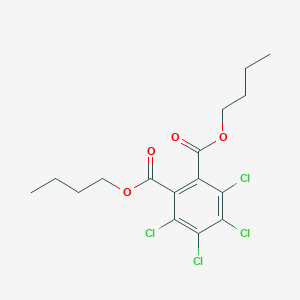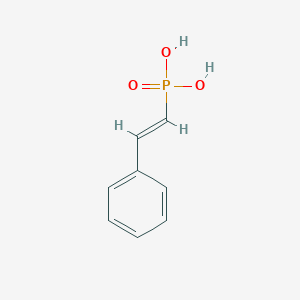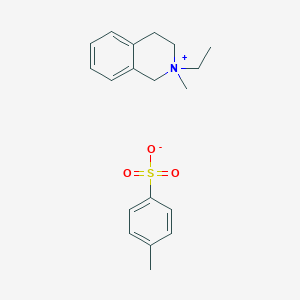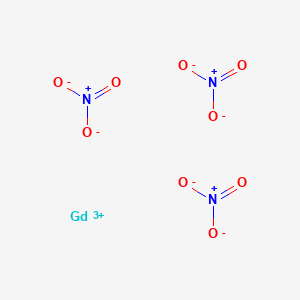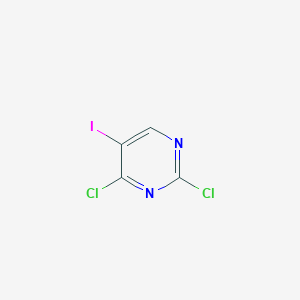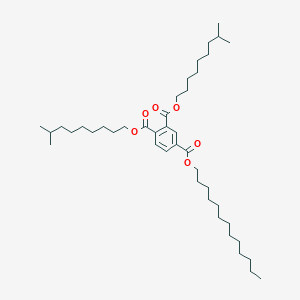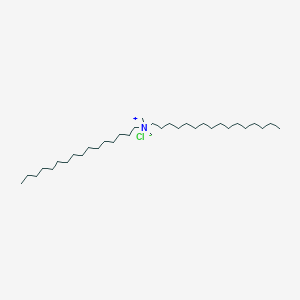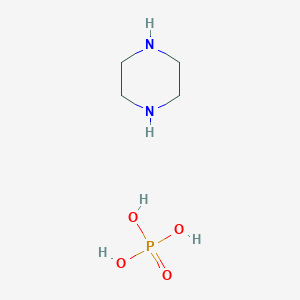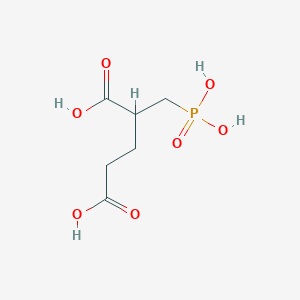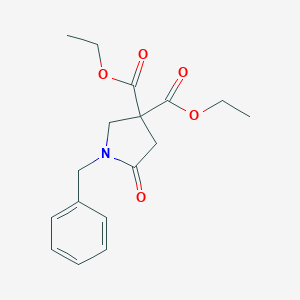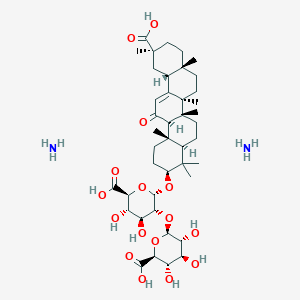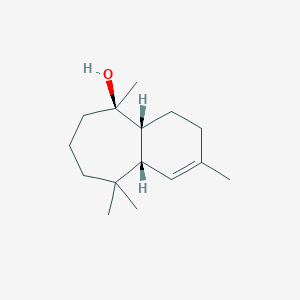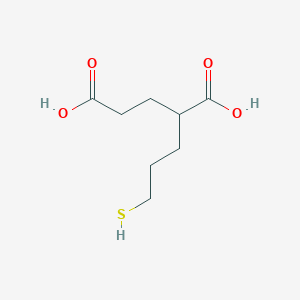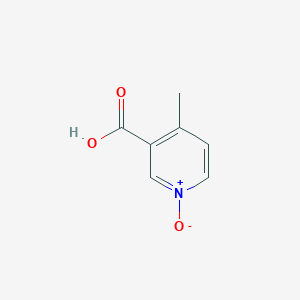
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid (MOPAC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as biochemistry, pharmacology, and nanotechnology. MOPAC is a derivative of pyridine, a heterocyclic aromatic compound, that contains both a carboxylic acid and a quaternary ammonium group.
Mechanism Of Action
The mechanism of action of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is not fully understood, but it is believed to act as a potent inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase. 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is also believed to induce apoptosis in cancer cells by activating the caspase cascade pathway.
Biochemical And Physiological Effects
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the degradation of the neurotransmitter acetylcholine. 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade pathway. In vivo studies have shown that 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid can cross the blood-brain barrier and accumulate in the brain, making it a potential drug candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid in lab experiments is its high solubility in water and polar solvents, which makes it easy to handle and manipulate. 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is also relatively stable under normal lab conditions, which makes it a suitable reagent for long-term experiments. However, one of the major limitations of using 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid. One of the potential areas of research is the development of more efficient and cost-effective synthesis methods for 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid. Another area of research is the exploration of the potential applications of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid in the field of nanotechnology, particularly in the synthesis of novel nanomaterials. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid involves the reaction of 4-methylpyridine with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction results in the formation of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid as a white crystalline solid that is soluble in water and polar solvents. The purity of the synthesized 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid can be determined by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Scientific Research Applications
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been widely used in scientific research due to its potential applications in various fields. In biochemistry, 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been used as a fluorescent probe to study the binding of proteins and nucleic acids. In pharmacology, 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been used as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In nanotechnology, 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been used as a building block for the synthesis of various nanomaterials such as quantum dots and nanorods.
properties
CAS RN |
126727-55-7 |
|---|---|
Product Name |
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid |
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-methyl-1-oxidopyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-8(11)4-6(5)7(9)10/h2-4H,1H3,(H,9,10) |
InChI Key |
SMQYLNRRXBBILH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=[N+](C=C1)[O-])C(=O)O |
Canonical SMILES |
CC1=C(C=[N+](C=C1)[O-])C(=O)O |
synonyms |
3-Pyridinecarboxylicacid,4-methyl-,1-oxide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



